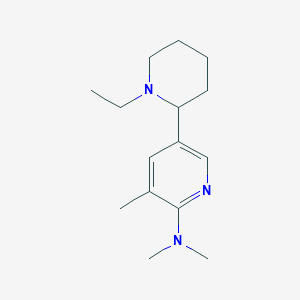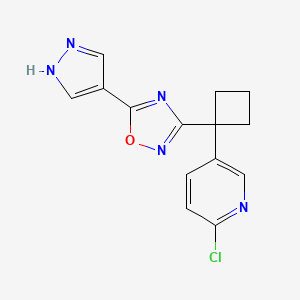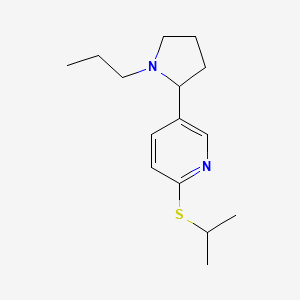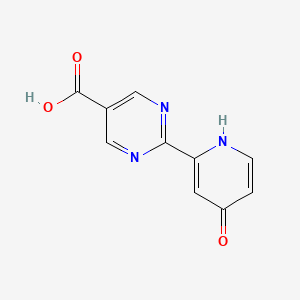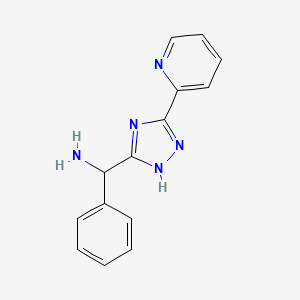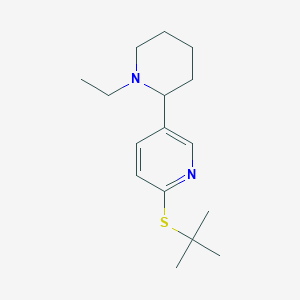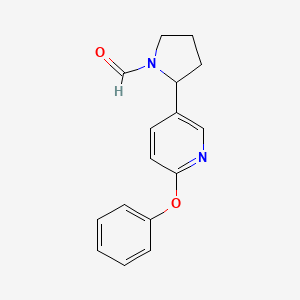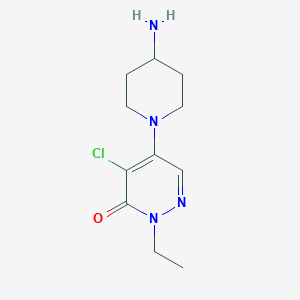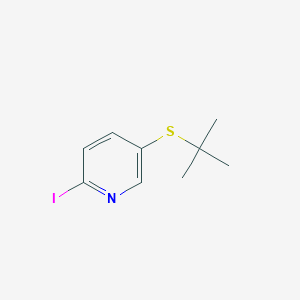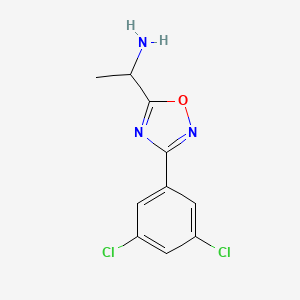
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group
Métodos De Preparación
The synthesis of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then subjected to reductive amination with an appropriate amine, such as ethanamine, to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted oxadiazole derivatives and amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in neuroprotective effects .
Comparación Con Compuestos Similares
1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has shown similar biological activities, particularly in the treatment of bacterial infections.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9Cl2N3O |
|---|---|
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
1-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-5(13)10-14-9(15-16-10)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 |
Clave InChI |
YDCYLUPVOWLCPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


